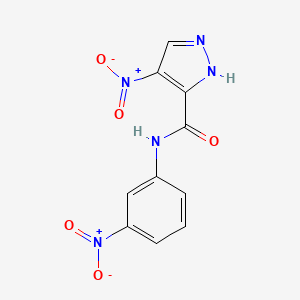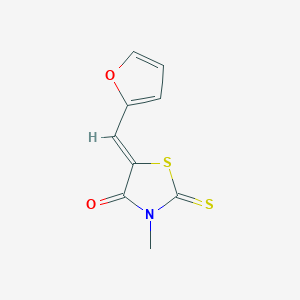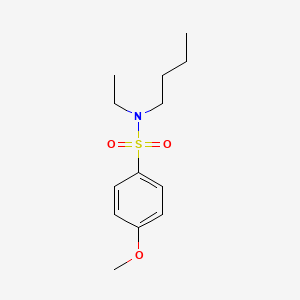![molecular formula C19H16N2O4 B4623479 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the structural family of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide involves multiple steps, including Claisen-Schmidt condensation, cyclization, and Mannich’s reaction. Kumar et al. (2017) described the synthesis of novel derivatives starting from 2-acetylfuran, leading to compounds with potential pharmacological activities (Kumar et al., 2017). Ikemoto et al. (2005) developed a practical method for synthesizing an orally active compound through esterification and Claisen type reaction, followed by Suzuki−Miyaura reaction and amidation (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using IR, NMR, and Mass spectrometric data, revealing the complex nature and specific substituents that contribute to their biological activity. The crystal structure and X-ray diffraction analysis of benzo-furan derivatives show promising anti-tumoral activity, providing insights into the molecular conformation and interactions within the crystal lattice (Diana et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest include oxidative aminocarbonylation-cyclization reactions, which have been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating the compound’s reactivity and potential for diverse chemical transformations (Gabriele et al., 2006).
Applications De Recherche Scientifique
Synthesis and Oxidation Reactions
Compounds structurally related to N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide have been synthesized and subjected to various chemical reactions, including oxidation processes. For instance, derivatives of tetrahydrobenzofurans have been synthesized and converted through dimethyldioxirane oxidation, demonstrating the chemical versatility and reactivity of benzoxazin-based compounds (Lévai et al., 2002).
Antiplasmodial Activity
Some derivatives structurally related to the target compound have been tested for their activities against Plasmodium falciparum, revealing potential antiplasmodial applications. These studies highlight the importance of the acyl moiety in the compound's structure for its biological activity, with benzamides showing promising results (Hermann et al., 2021).
Antitumor Agents
Research on quinazolin derivatives, which share a structural motif with benzoxazins, has indicated their potential as antitumor agents. Synthesis of these compounds followed by evaluation against human carcinoma cell lines has revealed significant inhibition, suggesting the relevance of N-phenyl aniline-containing compounds in cancer research (El‐serwy et al., 2016).
Polybenzoxazine Synthesis
The synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, demonstrating the potential of benzoxazin derivatives in polymer science. These compounds have shown improved thermal stability and mechanical properties, highlighting their utility in advanced material applications (Qi et al., 2009).
Biological Activity Evaluation
Derivatives similar to N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide have been evaluated for their biological activities, including antibacterial and antifungal effects. The exploration of benzamides and their derivatives underscores the potential of such compounds in developing new therapeutic agents (Ighilahriz-Boubchir et al., 2017).
Propriétés
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(16-9-4-10-24-16)20-13-6-3-5-12(11-13)18-21-15-8-2-1-7-14(15)19(23)25-18/h1-3,5-8,11,16H,4,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVDKSHNMKDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)


![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)
